![molecular formula C11H13BrFN B13317920 3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B13317920.png)
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrobromide typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, making them suitable for industrial production.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The process typically includes the preparation of intermediates, followed by functionalization and purification steps to obtain the final product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield halogenated derivatives .
Scientific Research Applications
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrobromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to interact with enzymes, receptors, and other biomolecules in a specific manner, potentially leading to desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride: Similar structure but with a bromine atom instead of a fluorine atom.
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride: Contains a trifluoromethyl group instead of a fluorophenyl group.
Uniqueness
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13BrFN |
|---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
3-(4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine;hydrobromide |
InChI |
InChI=1S/C11H12FN.BrH/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10;/h1-4H,5-7,13H2;1H |
InChI Key |
DLIDZPAXLNZOBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC=C(C=C3)F.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B13317855.png)
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one](/img/structure/B13317863.png)
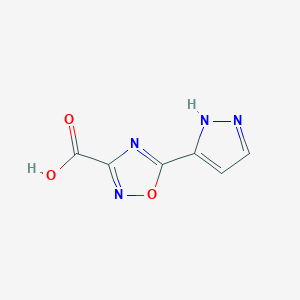
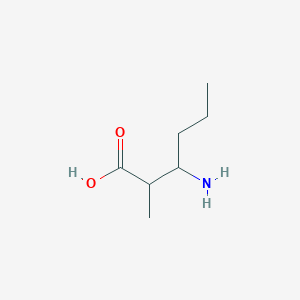
![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13317878.png)
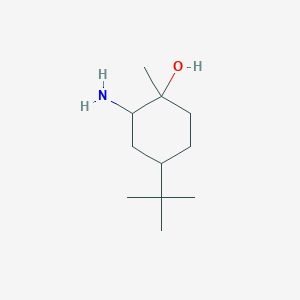
![3-[(3-Methylcyclopentyl)amino]propan-1-ol](/img/structure/B13317883.png)
![2-[(Propan-2-yl)amino]butanoic acid](/img/structure/B13317890.png)
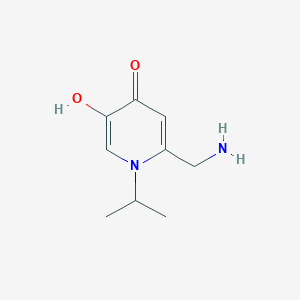
![[(2-Bromocyclohexyl)oxy]cycloheptane](/img/structure/B13317905.png)
![2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13317909.png)
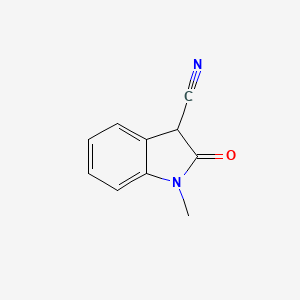
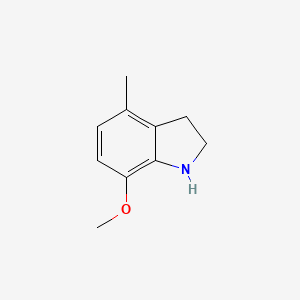
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine](/img/structure/B13317928.png)
